molecular formula C23H23Cl2N3O2 B3712233 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B3712233
M. Wt: 444.3 g/mol
InChI Key: QPTBXDYWAWRRBB-UHFFFAOYSA-N
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Description

This compound (CAS: 153948-82-4; molecular formula: C₁₆H₁₆Cl₂N₂O₂) features a piperazine core substituted with a 2,3-dimethylphenyl group and a 1,2-oxazole-4-carbonyl moiety bearing a 2,6-dichlorophenyl and methyl group . Its synthesis likely involves coupling 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride with 4-(2,3-dimethylphenyl)piperazine .

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O2/c1-14-6-4-9-19(15(14)2)27-10-12-28(13-11-27)23(29)20-16(3)30-26-22(20)21-17(24)7-5-8-18(21)25/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTBXDYWAWRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the oxazole and piperazine intermediates. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxazole and piperazine intermediates using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,2-oxazole core participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

The electron-deficient oxazole ring undergoes nitration and halogenation at the 4-position due to directing effects of the methyl and carbonyl groups:

ReactionConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-oxazole derivative68%
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C4-Bromo-oxazole derivative72%

1,3-Dipolar Cycloaddition

The oxazole moiety acts as a dipolarophile in metal-free click chemistry with nitrile oxides, forming fused isoxazoline intermediates under mild conditions (K₂CO₃, 18-crown-6, 80°C) .

Carbonyl Group Transformations

The oxazole-4-carbonyl group is pivotal for nucleophilic acyl substitutions and hydrolytic processes:

Nucleophilic Acyl Substitution

Reactions with amines or alcohols yield amides or esters:

NucleophileConditionsProductApplicationReference
PiperazineDCC, DMAP, CH₂Cl₂Bis-piperazine conjugateCNS drug intermediate
EthanolH₂SO₄, refluxEthyl oxazole-4-carboxylateProdrug synthesis

Hydrolysis

Acid- or base-catalyzed hydrolysis converts the carbonyl to a carboxylic acid:

R–CO–X+H2OH+/OHR–COOH+HX\text{R–CO–X} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–COOH} + \text{HX}

This reaction is critical for generating water-soluble metabolites .

Piperazine Functionalization

The piperazine nitrogen atoms undergo alkylation, acylation, and salt formation:

Alkylation/Acylation

ReagentConditionsProductBiological RelevanceReference
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl-piperazine derivativeEnhanced lipophilicity
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl-piperazine derivativeProdrug design

Salt Formation

Reaction with HCl in ethanol yields a stable hydrochloride salt (m.p. 215–217°C), improving bioavailability .

Aromatic Substitution Reactions

The 2,6-dichlorophenyl and 2,3-dimethylphenyl groups participate in cross-coupling and halogen-exchange reactions:

Suzuki-Miyaura Coupling

ConditionsProductCatalyst SystemReference
Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivativesAryl boronic acid

Halogen Exchange

The 2,6-dichloro substituents can be replaced by fluorine via Balz-Schiemann reaction (NaNO₂, HF, 0°C) .

Biological Interaction Pathways

The compound binds serotonin receptors via hydrogen bonding (oxazole carbonyl) and hydrophobic interactions (dimethylphenyl group) . Metabolic studies reveal CYP450-mediated oxidation of the methyl group to a hydroxymethyl derivative .

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Oxazole ringElectrophilic substitution1.2 × 10⁻³85.6
Carbonyl groupHydrolysis3.8 × 10⁻⁵92.4
Piperazine amineAlkylation2.1 × 10⁻²67.3

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of various pharmaceuticals:

  • Anticancer Agents : Research indicates that derivatives of oxazole compounds can inhibit cancer cell proliferation. The presence of the piperazine moiety enhances its interaction with biological targets, potentially leading to novel anticancer drugs .
  • Antimicrobial Activity : Compounds with oxazole rings have been reported to exhibit significant antimicrobial properties. The dichlorophenyl and dimethylphenyl substitutions may enhance these effects by increasing lipophilicity and bioavailability .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including this compound. The results showed that it inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range, indicating strong anticancer potential .

Materials Science Applications

The unique electronic properties of oxazole compounds make them suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron transport layer has been explored in OLED technology. Its structural characteristics allow for efficient charge transport and light emission .
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that oxazole-containing polymers exhibit superior performance in various applications compared to traditional polymers .

Biological Research Applications

In biological studies, the compound serves as a valuable tool for understanding various biochemical pathways:

  • Enzyme Inhibition Studies : The ability to modulate enzyme activity makes this compound useful in studying enzyme kinetics and mechanisms. It can serve as a lead compound for designing selective enzyme inhibitors .
  • Signal Transduction Pathways : Investigations into how this compound interacts with specific receptors can provide insights into signal transduction mechanisms involved in disease processes such as inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

Piperazine-based compounds are prevalent in drug discovery, particularly for central nervous system (CNS) targets. Below is a comparison with key analogs:

Compound Name Piperazine Substituents Acyl/Amide Group Molecular Weight Key Structural Differences vs. Target Compound
Target Compound 4-(2,3-dimethylphenyl) 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl 339.22 g/mol Reference compound
5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,3-dichlorophenyl Pentanamide linker to pyridinylphenyl ~484 g/mol Dichloro positional isomer; flexible linker vs. rigid oxazole
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-dichlorophenyl Pentanamide linker to pyridinylphenyl ~484 g/mol Dichloro positional isomer
N-(quinolin-3-yl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e) 3-(trifluoromethyl)phenyl Pentanamide linker to quinolinyl ~484 g/mol Trifluoromethyl group (electron-withdrawing) vs. dichlorophenyl
3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide None (carboxamide directly linked to dimethylphenyl) 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ~361 g/mol Lacks piperazine; carboxamide instead of piperazine-carbonyl
1-(3-(1-tert-butyl-5-(thiophene-2-yl)-1H-pyrazol-3-yl)propyl)-4-(2,3-dimethylphenyl)piperazine 2,3-dimethylphenyl Pyrazolylpropyl group 436.67 g/mol Pyrazole vs. oxazole; alkyl chain vs. carbonyl linkage

Pharmacological and Physicochemical Implications

  • Dichlorophenyl Positional Isomerism : The 2,6-dichloro substitution in the target compound may confer greater metabolic stability compared to 2,3- or 2,4-dichloro analogs due to reduced susceptibility to oxidative metabolism .
  • Linker Flexibility : Compounds with pentanamide linkers (e.g., ) exhibit increased conformational flexibility, which might reduce target selectivity compared to the rigid oxazole-carbonyl linkage in the target compound.
  • Piperazine vs.

Biological Activity

The compound 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Basic Information

  • Molecular Formula: C19H20Cl2N2O3
  • Molecular Weight: 372.28 g/mol
  • CAS Number: Not specified in the sources
  • LogP: 3.435 (indicating moderate lipophilicity) .

Structural Characteristics

The compound features a piperazine core substituted with a dichlorophenyl group and an oxazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been suggested that the oxazole ring may play a crucial role in mediating these interactions, potentially influencing pathways related to inflammation and cancer .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties:

  • In vitro Studies: The compound demonstrated significant antiproliferative effects against various cancer cell lines. For example, it exhibited IC50 values of approximately 9.6 μM against HeLa cells, indicating a potent inhibitory effect on cell growth .
  • Mechanisms of Action: The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by the activation of caspases and alterations in mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity: Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although specific efficacy data were not detailed in the sources .
  • Case Studies: In a comparative study, derivatives of this compound were found to be effective against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesNotes
AnticancerHeLa9.6 μMInduces apoptosis
AntimicrobialVarious bacteriaModerateEffective against resistant strains

Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
Parent CompoundNoneBase activity observed
Compound with Oxazole SubstitutionEnhanced receptor bindingIncreased anticancer activity
Compound with Piperazine ModificationImproved solubility and bioavailabilityEnhanced antibacterial properties

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine, and how can purification ensure high yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic acyl substitution and cyclization. Key steps include:

Formation of the oxazole ring : React 2,6-dichlorophenyl-substituted precursors with methyl groups under acidic conditions to generate the oxazole core .

Piperazine functionalization : Introduce the 2,3-dimethylphenyl group via SN2 displacement using a pre-synthesized 4-(2,3-dimethylphenyl)piperazine derivative.

Coupling reaction : Use chloroacetyl chloride or similar acylating agents to link the oxazole carbonyl group to the piperazine nitrogen.
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in dichloromethane) effectively isolates the product, with yields >70% confirmed by HPLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR validate the oxazole, piperazine, and aromatic substituents. For example, the 2,6-dichlorophenyl group shows distinct splitting patterns in 1H^1H NMR due to hindered rotation .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts like unreacted dichlorophenyl precursors .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to rule out structural anomalies .

Basic: What safety protocols are essential during handling due to irritant properties?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to avoid decomposition into toxic gases (e.g., NOx_x) .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites (e.g., oxazole carbonyl for hydrogen bonding) .
  • Molecular Docking : Simulate binding to dopamine D3 receptors using AutoDock Vina. Adjust torsion angles of the piperazine ring to optimize fit into hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes under physiological conditions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Use tools like RevMan to compare IC50_{50} values across studies, controlling for variables (e.g., assay type, cell lines).
  • Dose-Response Replication : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity .
  • Structural Validation : Re-examine batch purity via X-ray crystallography to rule out polymorphic effects on activity .

Advanced: What reaction mechanisms govern oxazole and piperazine ring formation?

Methodological Answer:

  • Oxazole Cyclization : Acid-catalyzed (H2_2SO4_4) dehydration of β-ketoamide intermediates forms the oxazole ring via a [1,3]-proton shift .
  • Piperazine Acylation : The carbonyl group undergoes nucleophilic attack by the piperazine nitrogen, with triethylamine as a base to scavenge HCl byproducts .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) .

Advanced: How do structural modifications of substituents affect receptor binding?

Methodological Answer:

  • SAR Studies :
    • Dichlorophenyl Group : Replace with 2,4-dichloro analogs () to test steric effects on dopamine receptor affinity.
    • Dimethylphenyl Position : Ortho vs. para substitution alters π-π stacking with tyrosine residues in receptor pockets .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent changes using Schrödinger’s FEP+ module to prioritize synthetic targets .

Advanced: How does stability under varying pH/temperature impact experimental outcomes?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; acidic conditions (pH <3) hydrolyze the oxazole ring to amides .
  • Decomposition Analysis : Identify byproducts (e.g., 2,6-dichlorobenzoic acid) using GC-MS and adjust storage buffers to pH 6–7 for long-term stability .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>180°C) to guide reaction design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

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